

Structure-Activity Relationship of 4-O-Methylepisappanol and Related Homoisoflavonoids: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of **4-O-Methylepisappanol** and other homoisoflavonoids, focusing on their anti-inflammatory, anticancer, and antiviral properties. The information is presented through structured data tables, detailed experimental protocols, and visualizations of key signaling pathways to facilitate objective comparison and support further research and development.

Comparative Biological Activities of Homoisoflavonoids

The biological efficacy of homoisoflavonoids is significantly influenced by their structural characteristics. The following tables summarize the available quantitative data on the anti-inflammatory, anticancer, and neuraminidase inhibitory activities of **4-O-Methylepisappanol** and related compounds.

Anti-Inflammatory Activity

The anti-inflammatory potential of homoisoflavonoids has been evaluated by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.



Compound	Structure	IC50 (μM) for NO Inhibition	Source
Sappanone A	3.5	[1]	_
3'-Deoxysappanone B	5.7	[1]	-
Sappanol	12.2	[1]	-
4-O- Methylepisappanol	Not explicitly found		
Brazilin	Not explicitly found	_	
Protosappanin A	>50	[1]	_

Note: Lower IC50 values indicate greater potency. The lack of a specific IC50 value for **4-O-Methylepisappanol** in this assay highlights a gap in the current literature.

Anticancer Activity

The cytotoxic effects of homoisoflavonoids have been assessed against various cancer cell lines. The data, however, is derived from different studies, and direct comparison should be made with caution due to variations in experimental conditions.



Compound/Extract	Cell Line	IC50	Source
Caesalpiniaphenol G	HL-60	16.7 μg/mL	[2]
Caesalpiniaphenol H	HL-60	22.5 μg/mL	[2]
Caesalpinia sappan Ethanolic Extract	A549 (Lung Cancer)	45.19 μg/mL	[3]
Caesalpinia sappan Ethanolic Extract	CHO-K1	67 μg/mL	[4]
Brazilin	KG1 (Leukemia)	13.30 μg/mL	[2]
Brazilin	KG1a (Leukemia Stem Cell)	12.24 μg/mL	[2]
3- Deoxysappanchalcon e	KYSE 30 (Esophageal Cancer)	19.8 μΜ	[5]
3- Deoxysappanchalcon e	KYSE 410 (Esophageal Cancer)	12.2 μΜ	[5]

Antiviral Activity (Neuraminidase Inhibition)

Several homoisoflavonoids from Caesalpinia sappan have demonstrated potent inhibitory activity against viral neuraminidases, a key target for influenza therapeutics.

Compound	Influenza A Strain	IC50 (μM)	Source
Sappanone A	H1N1	0.7	[2]
H3N2	1.1	[2]	
H9N2	1.0	[2]	
Saturated Homoisoflavonoid (Sappanone B)	H1N1, H3N2, H9N2	>100	[2]



A key SAR finding is that the α,β -unsaturated carbonyl group in the A-ring of sappanone A is crucial for its potent neuraminidase inhibitory activity, as the saturated analog (sappanone B) showed no significant inhibition[2].

Key Signaling Pathways Modulated by Homoisoflavonoids

Homoisoflavonoids exert their biological effects by modulating several key signaling pathways involved in inflammation and cancer progression. The primary pathways identified are the NF- kB, MAPK, and PI3K/Akt pathways.

NF-kB Signaling Pathway in Inflammation

The Nuclear Factor-kappa B (NF- κ B) pathway is a central regulator of inflammation. Upon stimulation by inflammatory signals like LPS, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of I κ B α . This allows the NF- κ B (p65/p50) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including iNOS and COX-2. Homoisoflavonoids such as brazilein and sappanone A have been shown to suppress this pathway by inhibiting the phosphorylation of IKK β and the degradation of I κ B α , thereby preventing NF- κ B nuclear translocation and reducing the expression of inflammatory mediators[6][7][8].



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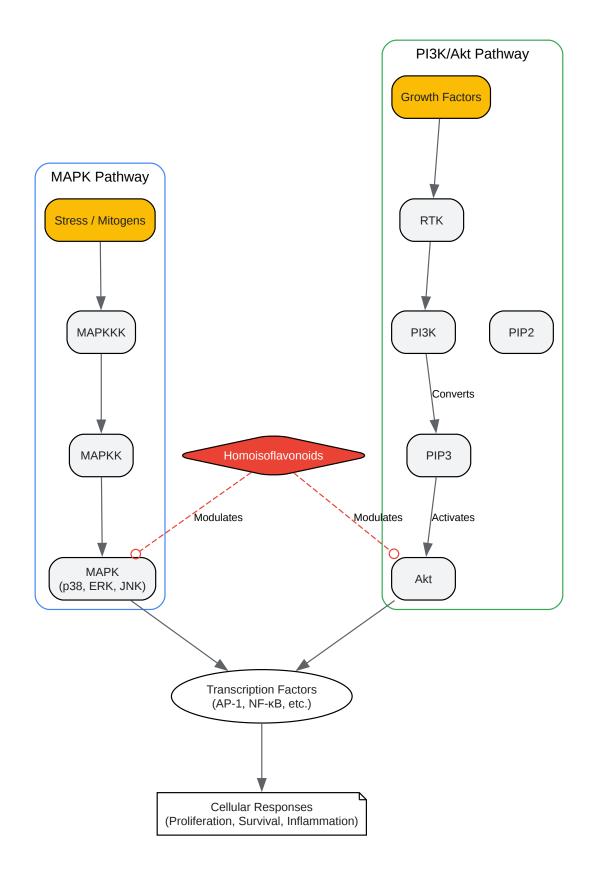
Caption: NF-kB signaling pathway and the inhibitory action of homoisoflavonoids.



MAPK and PI3K/Akt Signaling in Cancer and Inflammation

The Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/Akt pathways are critical for cell proliferation, survival, and differentiation, and their dysregulation is a hallmark of cancer. Flavonoids, the broader class to which homoisoflavonoids belong, are known to modulate these pathways. For instance, sappanone A has been shown to induce the Nrf2/HO-1 pathway via p38 MAPK activation, which contributes to its anti-inflammatory effects[1]. In cancer, brazilein has been found to inhibit breast cancer cell growth by modulating the GSK-3β/β-catenin pathway, which is downstream of Akt signaling[9].









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